Divergent HDAC Isoform Selectivity via Oxadiazole Regioisomer Inversion
The key differentiation lies in the oxadiazole substitution pattern. Prototype molecules featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole ZBG, like TMP195 and TMP269, demonstrate potent class IIa HDAC inhibition with IC50 values of 59 nM and 23 nM for HDAC9, respectively, but their activity profiles are highly sensitive to the ZBG electronics [1]. The target compound presents a 3-methyl-1,2,4-oxadiazole motif. SAR studies across different oxadiazole ZBGs show that switching the substituent's position and nature (e.g., from 5-CF3 to 3-CH3) can invert selectivity from HDAC4 to other isoforms like HDAC6 or result in pan-HDAC activity [2]. This structural distinction is critical for researchers probing isoform-specific biology, as generic substitution with a 5-CF3 analog would not recapitulate the target's unique interaction profile.
| Evidence Dimension | Impact of oxadiazole ZBG variation on HDAC isoform selectivity |
|---|---|
| Target Compound Data | 3-methyl-1,2,4-oxadiazole ZBG (inverted 3,5-regioisomer) |
| Comparator Or Baseline | TMP195/TMP269 (5-(trifluoromethyl)-1,2,4-oxadiazole ZBG) |
| Quantified Difference | Regioisomeric switch is known to shift selectivity; TMP269 IC50: HDAC4=126 nM, HDAC5=80 nM, HDAC7=36 nM, HDAC9=19 nM [1]. |
| Conditions | In vitro biochemical HDAC activity assays (enzymatic) |
Why This Matters
This compound enables investigation of structure-activity relationships where an inverted oxadiazole ZBG is hypothesized to alter isoform selectivity, a key variable for target validation in HDAC-related diseases.
- [1] Lobera, M., et al. (2013). Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. Nature Chemical Biology, 9(5), 326-332. View Source
- [2] Krieger, V., et al. (2019). Advances in the Development of Isoform-Selective Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 62(7), 3123-3169. View Source
